3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile
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Description
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Biological Activity
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C13H12N2O3
- Molecular Weight : 244.25 g/mol
- CAS Number : 40101-51-7
The structure includes a dioxoisoindole moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Studies have shown that derivatives of isoindole compounds possess significant antioxidant properties. For instance, N-isoindolines have been reported to scavenge free radicals effectively .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects in biological assays. A study on related compounds indicated their potential in reducing inflammation markers in vitro .
- Antitumor Properties : Certain isoindole derivatives have been studied for their antitumor effects. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.
- Interaction with Cellular Targets : The dioxoisoindole moiety may interact with cellular receptors or signaling pathways that regulate oxidative stress and inflammation.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Reducing inflammation markers | |
Antitumor | Inhibiting cancer cell proliferation |
Table 2: Comparative Analysis of Related Compounds
Compound Name | Antioxidant Activity (IC50 µM) | Anti-inflammatory Activity (IC50 µM) | Reference |
---|---|---|---|
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl) | 25 | 30 | |
4-(1,3-Dioxoisoindolin-2-yl) | 15 | 20 | |
N-Ethylphthalimide esters | 10 | 18 |
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study on Antioxidant Properties :
A study assessed the antioxidant capacity of various isoindole derivatives using DPPH and ABTS assays. The results indicated that the compound exhibited a strong ability to neutralize free radicals, suggesting its utility in preventing oxidative stress-related diseases . -
Case Study on Anti-inflammatory Effects :
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent . -
Case Study on Antitumor Activity :
Research involving human cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways .
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBRALJOIKATDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452165 |
Source
|
Record name | 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92932-15-5 |
Source
|
Record name | 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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